

What is the clinical evidence linking adefovir dipivoxil to nephrotoxicity?

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Compound Focus: Adefovir Dipivoxil

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Long-term therapy is connected to renal dysfunction in patients with chronic hepatitis B [1]. The following table summarizes key quantitative evidence from meta-analyses and clinical studies:

Evidence Source	Study Details	Key Findings on Renal Impact
Meta-analysis (2016) [1]	21 observational studies; 4,276 chronic hepatitis B patients	Renal dysfunction was 1.98 times more likely (OR 1.98, 95% CI 1.40–2.80) in patients receiving adefovir therapy compared to non-adefovur groups.
Meta-analysis (Self-controlled studies) [1]	12 self-controlled studies; 2,579 patients	The rate of adefovir-associated renal dysfunction was 12% (95% CI 0.08–0.16).
48-Week RCT Analysis [2]	Two double-blind, randomized, placebo-controlled studies	The 10 mg dose showed no overall median change in serum creatinine or phosphorus. The 30 mg dose showed a slight median increase in serum creatinine (0.2 mg/dL) and a decrease in serum phosphorus (0.1 mg/dL).

What are the risk factors for developing adefovir-associated nephrotoxicity?

Certain patient populations are at higher risk and require closer monitoring [1]:

- **Pre-existing Conditions:** Patients with underlying **renal insufficiency, hypertension, or diabetes mellitus** are more prone to renal dysfunction.
- **Age:** **Older patients** face a higher risk.
- **Concomitant Medications:** Using other **nephrotoxic agents** (e.g., cyclosporine, tacrolimus, aminoglycosides, vancomycin, non-steroidal anti-inflammatory drugs) can increase toxicity [3].
- **Renal Impairment at Baseline:** Patients with reduced creatinine clearance are at significant risk and require dose adjustment [3].

How should renal function be monitored during adefovir therapy?

It is recommended that creatinine clearance is calculated in all patients prior to initiating therapy [3]. Monitoring should continue for all patients during treatment, especially those with pre-existing or other risks for renal impairment [3].

The glomerular filtration rate (GFR) is a **more sensitive indicator** for detecting potential renal impairment earlier than serum creatinine levels [1]. Subgroup analysis showed a higher predictive value for GFR (OR 2.42) compared with serum creatinine levels (OR 1.51) [1].

How is adefovir dipivoxil dosed in patients with renal impairment?

Dosing intervals must be adjusted for patients with baseline renal impairment. The following table outlines the official dosing recommendations for adults [3] [4]:

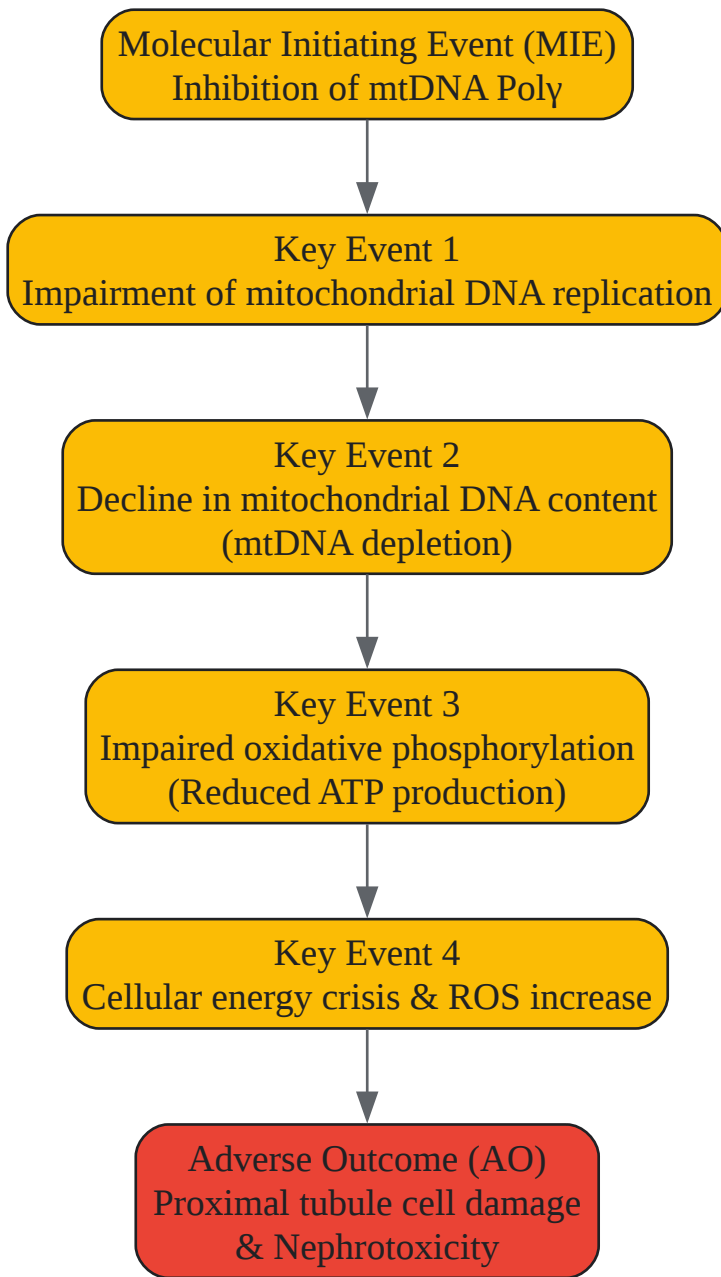
Creatinine Clearance (mL/min)	Recommended Adefovir (10 mg) Dosing Regimen
≥ 50	10 mg every 24 hours
30 - 49	10 mg every 48 hours
10 - 29	10 mg every 72 hours
Hemodialysis Patients	10 mg every 7 days following dialysis

These guidelines were derived from data in patients with pre-existing renal dysfunction and may not be fully appropriate for patients in whom renal insufficiency evolves during treatment. Therefore, clinical response and renal function must be closely monitored [3] [4].

What is the mechanism of adefovir-induced nephrotoxicity?

The primary mechanism is linked to its effect on mitochondria in renal proximal tubule cells. Adefovir is an acyclic nucleoside phosphonate that can inhibit **mitochondrial DNA polymerase γ (mtDNA Poly)** [5].

The diagram below illustrates this adverse outcome pathway.



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This pathway explains the biochemical observations in clinical practice. The cellular energy crisis in the proximal tubule compromises its reabsorptive function, which can manifest clinically as **Fanconi syndrome** (e.g., phosphaturia, glycosuria, aminoaciduria) and a gradual increase in serum creatinine [1] [3] [5].

Are there specific experimental protocols for assessing adefovir nephrotoxicity in research?

While the search results do not provide granular laboratory protocols, they highlight key methodologies and endpoints used in clinical studies that can inform experimental design.

- **Primary Endpoints for Renal Function:**

- **Glomerular Filtration Rate (GFR):** The most sensitive indicator in clinical studies [1].
- **Serum Creatinine:** Measured at baseline and during treatment. A confirmed increase of ≥ 44.2 $\mu\text{mol/L}$ (≈ 0.5 mg/dL) from baseline is a common definition of nephrotoxicity in trials [1].
- **Serum Phosphorus Levels:** Hypophosphatemia is a hallmark of renal tubule damage. A value of < 1.5 mg/dL on two consecutive occasions indicates toxicity [2].

- **In Vitro Mechanistic Studies:**

- Research into the AOP suggests key experiments focusing on **mtDNA content quantification** (e.g., via PCR), **assessment of mitochondrial function** (e.g., oxygen consumption rate, ATP assays), and **markers of oxidative stress** in renal proximal tubule cell models [5].

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